molecular formula C11H14N2 B14603411 Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- CAS No. 59970-77-3

Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-

Katalognummer: B14603411
CAS-Nummer: 59970-77-3
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: RJJWAWHPIDBRMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- is an organic compound with the molecular formula C11H14N2 It is a nitrile derivative that features a phenylmethylamino group attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-aminopropanenitrile with benzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methyl-3-aminopropanenitrile and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

On an industrial scale, the production of propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, such as 2-methyl-3-[(phenylmethyl)amino]acrylonitrile, using a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the double bond while preserving the nitrile group.

Analyse Chemischer Reaktionen

Types of Reactions

Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenylmethylamino group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propionitrile: A simple aliphatic nitrile with the formula CH3CH2CN.

    Acetonitrile: A widely used solvent with the formula CH3CN.

    Butyronitrile: An aliphatic nitrile with the formula CH3CH2CH2CN.

Uniqueness

Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]- is unique due to the presence of the phenylmethylamino group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

59970-77-3

Molekularformel

C11H14N2

Molekulargewicht

174.24 g/mol

IUPAC-Name

3-(benzylamino)-2-methylpropanenitrile

InChI

InChI=1S/C11H14N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,13H,8-9H2,1H3

InChI-Schlüssel

RJJWAWHPIDBRMF-UHFFFAOYSA-N

Kanonische SMILES

CC(CNCC1=CC=CC=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.